![molecular formula C24H31N3O2 B4697267 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4697267.png)
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine
Overview
Description
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine, also known as MPBP, is a chemical compound that belongs to the class of piperazine derivatives. MPBP has gained significant attention from the scientific community due to its potential applications in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine involves its interaction with the 5-HT1A receptor and the serotonin transporter. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine binds to the 5-HT1A receptor, which results in the inhibition of its activity. This leads to an increase in the availability of serotonin in the synaptic cleft, which in turn enhances serotonergic neurotransmission. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine also inhibits the reuptake of serotonin, which further enhances its activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been shown to have significant biochemical and physiological effects. It has been found to increase the levels of serotonin and its metabolites in the brain, which is indicative of enhanced serotonergic neurotransmission. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has also been shown to reduce the levels of the stress hormone, cortisol, which suggests its potential use as an anxiolytic drug.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is its selectivity towards the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the research on 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. One of the most promising areas of research is the development of new antidepressant and anxiolytic drugs based on the structure of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine. Another potential direction is the investigation of the role of the 5-HT1A receptor in the regulation of other physiological processes, such as appetite and sleep. The development of new methods for enhancing the solubility of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine in water could also expand its potential applications in lab experiments.
Conclusion:
In conclusion, 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine is a promising compound with potential applications in the field of neuroscience. Its selectivity towards the 5-HT1A receptor and its ability to enhance serotonergic neurotransmission make it a useful tool for studying the role of this receptor in various physiological processes. However, further research is needed to fully understand the mechanism of action of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine and to explore its potential applications in the development of new drugs.
Scientific Research Applications
1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has been extensively studied for its potential applications in neuroscience research. It has been shown to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine has also been found to inhibit the reuptake of serotonin, which is a neurotransmitter that plays a crucial role in the regulation of mood, appetite, and sleep. These properties of 1-(2-methoxyphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine make it a promising candidate for the development of new antidepressant and anxiolytic drugs.
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-29-23-8-4-3-7-22(23)26-15-17-27(18-16-26)24(28)21-11-9-20(10-12-21)19-25-13-5-2-6-14-25/h3-4,7-12H,2,5-6,13-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTCSAWYCUSAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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